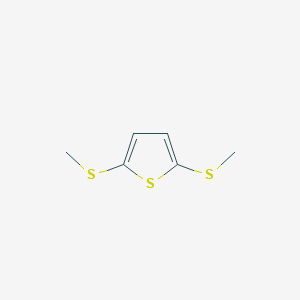

Thiophene, 2,5-bis(methylthio)-

Description

Structure

3D Structure

Properties

CAS No. |

50878-66-5 |

|---|---|

Molecular Formula |

C6H8S3 |

Molecular Weight |

176.3 g/mol |

IUPAC Name |

2,5-bis(methylsulfanyl)thiophene |

InChI |

InChI=1S/C6H8S3/c1-7-5-3-4-6(8-2)9-5/h3-4H,1-2H3 |

InChI Key |

JXURRPQVGBXPBT-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(S1)SC |

Origin of Product |

United States |

Synthetic Methodologies for Thiophene, 2,5 Bis Methylthio and Its Derivatives

Direct Synthesis Approaches to the Core Thiophene (B33073), 2,5-bis(methylthio)- Scaffold

The direct construction of the "Thiophene, 2,5-bis(methylthio)-" framework can be achieved through several strategic synthetic routes. These methods focus on forming the thiophene ring with the desired methylthio groups already in place.

Cyclization Reactions Incorporating Sulfur-Containing Precursors

The formation of the thiophene ring often relies on cyclization reactions where the sulfur atom is introduced from a suitable precursor. A common strategy involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent. acs.org While not a direct synthesis of "Thiophene, 2,5-bis(methylthio)-", this principle can be adapted. For instance, a diketone bearing methylthio groups at the appropriate positions could theoretically be cyclized.

Another approach involves the cyclization of functionalized alkynes. For example, the treatment of 1,1,6,6-tetrakis(ethylthio)-2,5-bis(trifluoromethyl)hexa-1,5-dien-3-yne with a mixture of trifluoroacetic acid and water leads to a multifunctionalized thiophene. nih.gov This reaction proceeds through the formation of a 5-(3,3-bis(ethylthio)-1,1,1-trifluoroprop-2-en-2-yl)-2-(ethylthio)-3-(trifluoromethyl)thiophene intermediate, which is then hydrolyzed to the final product. nih.gov This highlights the potential of using highly functionalized, sulfur-containing acyclic precursors to construct the thiophene ring. nih.gov

The synthesis of 2,5-dihydrothiophenes, which can be precursors to thiophenes, has been achieved by the condensation of 1,4-dichlorobut-2-ene with sodium sulfide (B99878). chemicalbook.com This demonstrates the direct use of an inorganic sulfide as the sulfur source in a cyclization reaction.

Table 1: Examples of Cyclization Reactions for Thiophene Synthesis

| Starting Material(s) | Reagents/Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|

| 1,4-Dicarbonyl compounds | Lawesson's Reagent, Microwave Irradiation | 2-Alkoxy-Substituted Thiophenes | Sulfurization and cyclization of dicarbonyls. | acs.org |

| 1,1,6,6-tetrakis(ethylthio)-2,5-bis(trifluoromethyl)hexa-1,5-dien-3-yne | TFA-H₂O, 75 °C | S-ethyl 2-(5-(ethylthio)-4-(trifluoromethyl)thiophen-2-yl)-3,3,3-trifluoropropanethioate | Cyclization of a highly functionalized alkyne. | nih.gov |

| 1,4-Dichlorobut-2-ene, Sodium sulfide | DMSO, 35–38°C | 2,5-Dihydrothiophene | Direct use of an inorganic sulfide for cyclization. | chemicalbook.com |

Multi-Component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer an efficient route to complex molecules, including thiophene derivatives. tandfonline.comnih.gov A notable example is the Gewald reaction, which typically involves an active methylene (B1212753) compound, a carbonyl compound, and elemental sulfur to produce 2-aminothiophenes. tandfonline.com While this specific reaction does not directly yield "Thiophene, 2,5-bis(methylthio)-", the principle of combining multiple building blocks in one step is a powerful strategy.

A pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes has been developed based on a one-pot Sonogashira–Glaser coupling–cyclization sequence. beilstein-journals.org This method utilizes a single Pd/Cu-catalyst system and readily available starting materials, making it a highly efficient route to symmetrically substituted thiophenes. beilstein-journals.org The reaction tolerates a wide range of functional groups on the aryl substituents, including both electron-donating and electron-withdrawing groups. beilstein-journals.org

Regioselective Synthesis Strategies

Controlling the position of substituents on the thiophene ring is crucial for its application. Regioselective synthesis aims to install functional groups at specific positions, such as the 2- and 5-positions. For instance, the reaction of thiophene derivatives with polar substituents at the 2-position with a CH₃OH–CCl₄–VO(acac)₂ system occurs regioselectively, inserting a CO₂CH₃ group at the 5-position. semanticscholar.org

The synthesis of 2,5-disubstituted thiophenes can also be achieved through a "one-pot" method from a 1,4-dicarbonyl compound and a sulfur reagent, which is highlighted as being simple, efficient, and suitable for large-scale production. google.com Furthermore, base-promoted methods have been developed for the regioselective synthesis of disubstituted thiazoles from dithioates, a strategy that could potentially be adapted for thiophene synthesis. rsc.org

Functionalization and Derivatization Routes from Thiophene, 2,5-bis(methylthio)-

Once the "Thiophene, 2,5-bis(methylthio)-" core is synthesized, it can be further modified to create a variety of derivatives with tailored properties.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is widely used to introduce aryl or other groups onto the thiophene ring. nih.govrsc.orgnih.govnih.govresearchgate.net This reaction typically involves the coupling of a halogenated thiophene with a boronic acid or its ester in the presence of a palladium catalyst and a base. nih.govnih.gov

For example, 2,5-dibromo-3-methylthiophene (B84023) has been successfully used in Suzuki coupling reactions to synthesize a range of novel derivatives. nih.govresearchgate.net The reaction tolerates a variety of functional groups on the coupling partner. nih.gov Similarly, 2-bromo-5-(bromomethyl)thiophene (B1590285) undergoes regioselective Suzuki coupling with various aryl boronic acids to yield 2-(bromomethyl)-5-aryl-thiophenes. d-nb.info These examples demonstrate the utility of starting with a di-halogenated thiophene and selectively coupling at one or both positions. The synthesis of 2,5-di(hetero)arylthiophenes has also been achieved through palladium-catalyzed direct C-H activation and arylation of thiophenes. researchgate.net

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Thiophenes

| Thiophene Substrate | Coupling Partner | Catalyst/Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| 2,5-Dibromo-3-methylthiophene | Aryl boronic acids | Pd(0) catalyst | Novel derivatives of 3-methylthiophene | Demonstrates C-C bond formation on a substituted thiophene. | nih.gov |

| 2,5-Dibromothiophene | Thiophene boronic acid | Pd catalyst | Terthiophene derivatives | Builds oligomeric thiophene structures. | nih.gov |

| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acids | Pd(PPh₃)₄, K₃PO₄ | 2-(Bromomethyl)-5-aryl-thiophenes | Regioselective coupling at the 2-position. | d-nb.info |

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene Ring

The thiophene ring can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Electrophilic Aromatic Substitution: Thiophene is more reactive than benzene (B151609) towards electrophilic substitution, which preferentially occurs at the 2-position. pearson.com Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. For instance, the acetylation of thiophene can be achieved using acetyl chloride and a Lewis acid catalyst. The reaction of benzeneseleninyl chloride with methylthiophenes in the presence of aluminum chloride affords chloro-substituted methylthiophenes in high yields and selectivity. jcu.edu.au

Nucleophilic Aromatic Substitution (SNAr): While less common than electrophilic substitution, nucleophilic aromatic substitution can occur on thiophene rings, particularly when they are substituted with strong electron-withdrawing groups. A computational study of the reaction between 2-methoxy-3-X-5-nitrothiophenes and pyrrolidine (B122466) showed that the reaction proceeds through a stepwise addition-elimination mechanism. nih.gov The reaction of Z-aryl thiophene-2-carbodithioates with pyridines has also been studied, revealing a change in the rate-determining step depending on the basicity of the pyridine (B92270) nucleophile. koreascience.kr

Methylthio Group Chemical Transformations

The methylthio groups at the 2 and 5 positions of the thiophene ring are versatile functional handles that can be subjected to a range of chemical transformations, enabling the synthesis of a diverse array of derivatives. These transformations primarily involve oxidation of the sulfur atom and metal-catalyzed cross-coupling reactions.

Oxidation to Sulfoxides and Sulfones:

The sulfur atoms of the methylthio groups in "Thiophene, 2,5-bis(methylthio)-" can be selectively oxidized to form the corresponding sulfoxides and sulfones. This transformation significantly alters the electronic properties of the thiophene ring, influencing its reactivity and potential applications. The oxidation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst. For instance, the oxidation of thiophene derivatives to their corresponding sulfones can be readily accomplished by way of a sulfoxide (B87167) intermediate. nih.gov The rate of conversion from a sulfide to a sulfoxide is generally enhanced by the presence of electron-donating groups on the thiophene ring. nih.gov

A study on the electrochemical properties of 2,5-bis(methylthio)thiophene revealed that the methylthio groups play a crucial role in stabilizing the oxidized species of the thiophene ring, leading to chemically reversible redox couples. This stabilizing effect is particularly effective with the thiophene ring compared to other aromatic systems.

Table 1: Oxidation Reactions of Thiophene Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| Thiophene Derivatives | Hydrogen Peroxide (H₂O₂), Methyltrioxorhenium(VII) | Thiophene Sulfoxides and Sulfones | nih.gov |

| 2,5-Disubstituted Thiophenes | H₂O₂ in CF₃CO₂H–CH₂Cl₂ | 2,5-Disubstituted Thiophene-1-oxides | researchgate.net |

Metal-Catalyzed Cross-Coupling Reactions:

The methylthio groups can also participate in metal-catalyzed cross-coupling reactions, although they are generally less reactive than halogens in this context. However, under specific catalytic conditions, they can be replaced by other functional groups. The Suzuki-Miyaura cross-coupling reaction, a powerful tool for carbon-carbon bond formation, has been successfully applied to thiophene derivatives. For example, 2,5-dibromo-3-hexylthiophene (B54134) has been coupled with (4-(methylthio)phenyl)boronic acid in a palladium-catalyzed reaction to yield 3-hexyl-2,5-bis(4-(methylthio)phenyl)thiophene, demonstrating the compatibility of the methylthio group with these reaction conditions. nih.govresearchgate.net

The Kumada coupling, which utilizes a Grignard reagent and a nickel or palladium catalyst, is another important cross-coupling reaction for creating carbon-carbon bonds with organic halides and has been employed in the synthesis of polythiophenes. rsc.orgnih.gov While direct cross-coupling of the methylthio group itself is less common, its presence on one of the coupling partners is well-tolerated in many instances.

Mechanistic Investigations of Thiophene, 2,5-bis(methylthio)- Formation

The formation of the 2,5-disubstituted thiophene core can be achieved through various synthetic routes, with the mechanism often depending on the specific starting materials and reaction conditions. While a detailed mechanistic study specifically for "Thiophene, 2,5-bis(methylthio)-" is not extensively documented, insights can be drawn from the established mechanisms of general thiophene synthesis.

One common approach to synthesizing 2,5-disubstituted thiophenes involves the cyclization of 1,4-dicarbonyl compounds with a sulfurizing agent, a reaction known as the Paal-Knorr thiophene synthesis. wikipedia.orgorganic-chemistry.org Another versatile method is the Gewald reaction, which typically yields 2-aminothiophenes but can be adapted for other substitution patterns. impactfactor.org

A one-pot synthesis of 2,5-disubstituted thiophenes from terminal alkynes has been developed, proceeding through a Glaser coupling to form a 1,3-diyne intermediate, followed by heterocyclization with sodium sulfide. nih.gov A patent also describes a "one-pot" method for preparing 2,5-disubstituted thiophene compounds. researchgate.net

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of thiophene derivatives, which can provide insights into the mechanisms of their formation. researchgate.net For instance, DFT calculations have been used to understand the desulfurization process of thiophenes, a reaction that involves the breaking of carbon-sulfur bonds. rsc.org

The formation of thiophenes from pyridines using elemental sulfur has also been reported, involving a ring-opened aza-triene intermediate. nih.gov Furthermore, the reaction of 1,1,6,6-tetrakis(ethylthio)-2,5-bis(trifluoromethyl)hexa-1,5-dien-3-yne has been shown to produce a multifunctionalized thiophene derivative through a series of cyclization and rearrangement steps. nih.gov

While these general mechanisms provide a framework, the specific pathway for the formation of "Thiophene, 2,5-bis(methylthio)-" would likely depend on the chosen synthetic strategy, with factors such as the nature of the starting materials and the reaction intermediates playing a key role in the final product formation. Further dedicated mechanistic studies would be beneficial for a more complete understanding.

Polymerization and Oligomerization Studies of Thiophene, 2,5 Bis Methylthio Units

Design and Synthesis of Oligothiophenes Incorporating Methylthio Moieties

The synthesis of well-defined oligothiophenes is crucial for understanding the fundamental structure-property relationships of their polymeric counterparts, as they provide defect-free models for studying charge transport. juniperpublishers.com Various synthetic strategies have been developed for the preparation of functionalized oligothiophenes.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the synthesis of oligothiophenes. juniperpublishers.com Methods like Suzuki coupling, which involves the reaction of boronic acid derivatives with organic halides in the presence of a palladium catalyst, are advantageous for their scalability and the commercial availability of building blocks. sigmaaldrich.com Stille coupling, another palladium-catalyzed reaction, is also frequently employed. juniperpublishers.com For instance, oligothiophenes can be synthesized through the palladium-catalyzed C-H homocoupling of bromothiophene in the presence of a silver reagent system. juniperpublishers.com This method yields oligothiophenes with terminal C-Br bonds, which can be further functionalized. juniperpublishers.com

An alternative approach involves the oxidative coupling of thiophene (B33073) derivatives. This can be achieved using oxidizing agents like ferric chloride or through deprotonation followed by dimerization with copper(II) chloride. juniperpublishers.com Palladium/copper-catalyzed oxidative coupling reactions using oxygen as the oxidant have also been reported for the efficient synthesis of homo-coupled thiophenes. juniperpublishers.com

The design of oligothiophenes often involves the incorporation of various functional groups to tune their electronic and physical properties. For example, the introduction of perfluoroalkyl substituents has been shown to produce n-type semiconductor materials with good thermal stability and strong intermolecular π-π interactions. juniperpublishers.com The incorporation of chromophores like pyrene (B120774) into the oligothiophene backbone can impart desirable optical and electrochemical properties. researchgate.net Furthermore, oligothiophenes have been integrated into more complex architectures such as porphyrin/oligothiophene/fullerene triads for applications in molecular electronics, where the oligothiophene acts as a molecular wire for efficient electron transfer. rsc.org

Table 1: Synthetic Methods for Oligothiophenes

| Coupling Reaction | Catalyst/Reagent | Key Features |

| Suzuki Coupling | Palladium catalyst, base | Scalable, uses commercially available building blocks. sigmaaldrich.com |

| Stille Coupling | Palladium catalyst | Versatile for creating various oligomers. juniperpublishers.com |

| C-H Homocoupling | Palladium catalyst, silver reagent | Yields terminally functionalized oligomers. juniperpublishers.com |

| Oxidative Coupling | Ferric chloride or CuCl2 | Direct dimerization of thiophene units. juniperpublishers.com |

Electrochemical Polymerization Strategies for Thiophene, 2,5-bis(methylthio)- Analogs

Electrochemical polymerization is a common technique for synthesizing conducting polymers directly onto an electrode surface. dtic.milgoogle.com The process involves the application of an electrochemical potential to a solution containing the monomer and an electrolyte. google.com For thiophene and its derivatives, this typically involves an oxidative polymerization mechanism.

The electrochemical polymerization of thiophenes can be influenced by several factors, including the monomer structure, the solvent, the electrolyte, and the polymerization conditions (e.g., applied potential, scan rate). dtic.milresearchgate.net The introduction of substituents on the thiophene ring can significantly alter the oxidation potential of the monomer and the properties of the resulting polymer. dtic.mil

A key strategy to facilitate the electrochemical polymerization of thiophenes is the use of an initiator, which is a compound with a lower oxidation potential than the monomer itself. google.com For instance, the addition of a small amount of 2,2'-bithiophene (B32781) or 2,2':5',2"-terthiophene to the polymerization of thiophene or 3-alkylthiophenes has been shown to significantly increase the rate of polymerization and lower the required applied potential. dtic.mil This is because the oligomers are more easily oxidized than the monomer, initiating the polymerization process. The rate of polymerization has been found to be dependent on the concentration of these additives. dtic.mil

The resulting polymer films can be characterized by various techniques, including cyclic voltammetry, infrared spectroscopy, and scanning electron microscopy, to assess their electrochemical behavior, chemical structure, and morphology. dtic.mil The electrochemical properties of the polymer, such as its oxidation and reduction potentials, are important for its potential applications in electronic devices. cmu.edu

Table 2: Effect of Initiators on Electrochemical Polymerization of Thiophenes. dtic.mil

| Initiator | Effect on Polymerization |

| 2,2'-Bithiophene | Increases polymerization rate, lowers required potential. |

| 2,2':5',2"-Terthiophene | Similar rate-enhancing effect as bithiophene. |

Controlled Polymerization Techniques for Poly(2,5-bis(methylthio)thiophene) Derivatives

Achieving control over the molecular weight and dispersity of conjugated polymers is crucial for optimizing their performance in electronic devices. Controlled polymerization techniques offer a pathway to synthesize well-defined polythiophenes.

One such method is catalyst-transfer polycondensation. Nickel-catalyzed cross-coupling reactions, for example, can proceed through a chain-growth mechanism, allowing for control over the polymer's molecular weight and leading to narrow dispersities. nih.gov The use of specific ligands, such as 1,10-phenanthroline-5,6-dione, can facilitate these reactions. juniperpublishers.com

Another approach is dehydrobrominative polycondensation catalyzed by nickel. This method utilizes a bulky magnesium amide, such as TMPMgCl·LiCl (chloromagnesium 2,2,6,6-tetramethylpiperidide lithium chloride), for the deprotonation of the thiophene monomer at room temperature. nih.gov

Suzuki catalyst-transfer polycondensation (S-CTP) is another powerful technique. For instance, nickel-catalyzed S-CTP has been employed for the controlled synthesis of poly(hexylthiophene-3-carboxylate) and poly(3-hexylthiophene). nih.gov This method often involves the borylation of the thiophene monomer using an iridium-catalyzed C-H borylation reaction. nih.gov

Palladium-based catalysts are also highly efficient for cross-coupling reactions in the synthesis of conjugated polymers. nih.gov Suzuki and Stille couplings are widely used for both monomer synthesis and polymerization. nih.govresearchgate.net High molecular weight thiophene-containing polymers have been successfully synthesized via Suzuki polycondensation of 2,5-thiophenebis(boronic acid) derivatives with aryl dibromides using a palladium catalyst with a bulky phosphine (B1218219) ligand. researchgate.net

These controlled polymerization methods are essential for producing regioregular polythiophenes, where the substituents are arranged in a specific, ordered manner along the polymer chain, which generally leads to improved material performance. nih.gov

Incorporation into Co-polymeric Architectures

The properties of polythiophenes can be finely tuned by incorporating different monomer units into the polymer chain to form copolymers. This approach allows for the creation of materials with tailored electronic, optical, and physical properties.

Copolymers can be synthesized by the polymerization of a mixture of different thiophene monomers. For example, alternating copolymers of thiophene with different substituents can be prepared by the nickel-catalyzed polymerization of a halo-bithiophene monomer. nih.gov The solubility and solid-state structure of these copolymers can be controlled by the choice of substituents. nih.gov

Thiophene units can also be copolymerized with other aromatic or heteroaromatic monomers. For instance, copolymers of thiophene and p-chlorobenzaldehyde have been synthesized via a condensation reaction catalyzed by phosphorus oxychloride. researchgate.net The resulting copolymers can exhibit interesting optical and electronic properties due to the donor-acceptor nature of the monomer units. researchgate.net

The incorporation of thiophene derivatives into copolymers is a versatile strategy for developing new materials for a wide range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. sigmaaldrich.comnih.gov For example, 2,5-bis(trimethylstannyl)-thieno[3,2-b]thiophene is a key building block for the synthesis of copolymers used in high-performance OFETs. sigmaaldrich.comnih.gov

Impact of Methylthio Substitution on Polymer Structure and Chain Conformation

The introduction of substituents onto the polythiophene backbone has a profound effect on the polymer's structure and chain conformation, which in turn influences its electronic and optical properties.

Alkyl and alkoxy groups are commonly used to improve the solubility and processability of polythiophenes. nih.gov However, the nature of the substituent also affects the planarity of the polymer backbone. Head-to-head linkages between substituted thiophene units can cause steric hindrance, leading to a twisting of the polymer chain and a reduction in the effective conjugation length. cmu.edu In contrast, regioregular head-to-tail linkages allow the polymer to adopt a more planar conformation, which is favorable for charge transport. cmu.edu

The introduction of polar side chains has been explored to enhance the miscibility of polythiophenes with dopants. rsc.org However, studies have shown that increasing the content of polar side chains can lead to a decrease in the degree of aggregation and lower charge carrier mobilities. rsc.org This highlights the delicate balance between substituent effects on solubility, morphology, and electronic properties.

Theoretical studies using density functional theory (DFT) have shown that the steric hindrance of the sulfur atom in the thiophene ring can lead to a nonplanar, staggered conformation of the polymer chain. mdpi.com The curvature of the molecular structure can increase with the degree of polymerization. mdpi.com

The presence of substituents also influences the solid-state packing of polythiophenes. X-ray diffraction studies of poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) have shown that it crystallizes in lamellae of π-stacked polymer chains. nih.gov The orientation and ordering of these crystalline domains are crucial for achieving high charge carrier mobility in thin-film transistors. nih.gov

Advanced Spectroscopic and Structural Elucidation of Thiophene, 2,5 Bis Methylthio Systems

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "Thiophene, 2,5-bis(methylthio)-". Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the symmetrical nature of the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the two protons on the thiophene (B33073) ring are chemically equivalent due to the symmetrical substitution at the 2 and 5 positions. This results in a single signal, a singlet, for these aromatic protons. The methyl protons of the two methylthio groups are also equivalent, giving rise to another singlet. The expected chemical shifts are influenced by the electron-donating nature of the methylthio groups. For comparison, in 2-(methylthio)thiophene, the thiophene protons appear at distinct chemical shifts. The chemical shift for the methyl protons in related thioanisole (B89551) compounds is typically observed around 2.46 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum further confirms the molecular symmetry. It is expected to show three distinct signals: one for the two equivalent methyl carbons, one for the two equivalent thiophene carbons bonded to the methylthio groups (C2/C5), and one for the two equivalent thiophene carbons at the 3 and 4 positions (C3/C4). The carbon atoms directly attached to the sulfur atoms (C2/C5) would appear at a different chemical shift compared to the other thiophene carbons (C3/C4). In similar structures like 1,2-bis(2-methyl-5-(4-(methylthio)phenyl)thiophene-3-yl)cyclopent-1-ene, the methylthio carbon signal appears around 15.86 ppm. rsc.org

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0-7.2 | Singlet | Thiophene ring protons (H3, H4) |

| ¹H | ~2.5 | Singlet | Methyl protons (-SCH₃) |

| ¹³C | ~135-145 | - | Thiophene ring carbons (C2, C5) |

| ¹³C | ~125-130 | - | Thiophene ring carbons (C3, C4) |

| ¹³C | ~15-20 | - | Methyl carbons (-SCH₃) |

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in "Thiophene, 2,5-bis(methylthio)-" by detecting the vibrational frequencies of its bonds. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of the thiophene ring and the methylthio groups.

The key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations from the thiophene ring typically appear in the region of 3100-3000 cm⁻¹.

C-S stretching: The stretching vibrations of the C-S bonds within the thiophene ring and the methylthio groups are expected in the fingerprint region, generally between 850 and 600 cm⁻¹. For instance, in 2-thiophene carboxylic acid, C-S stretching vibrations are observed around 852 and 649 cm⁻¹. iosrjournals.org

Thiophene ring stretching: The C=C and C-C stretching vibrations of the aromatic thiophene ring give rise to a series of bands in the 1600-1300 cm⁻¹ region. iosrjournals.orgresearchgate.net

CH₃ vibrations: The methyl groups exhibit characteristic symmetric and asymmetric stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations around 1450-1375 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (methyl) |

| ~1600-1400 | Thiophene ring C=C and C-C stretching |

| ~1450-1375 | Methyl C-H bending |

| ~850-600 | C-S stretching |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation pathways of "Thiophene, 2,5-bis(methylthio)-". Under electron impact (EI) ionization, the molecule is expected to form a molecular ion (M⁺˙), which then undergoes characteristic fragmentation.

The mass spectrum would prominently feature the molecular ion peak corresponding to the exact mass of the compound (C₆H₈S₃). The fragmentation pattern is influenced by the stability of the resulting ions and neutral fragments. Key fragmentation pathways for thiophene derivatives often involve cleavage of the substituents and rupture of the heterocyclic ring. arkat-usa.orgarkat-usa.org

Expected fragmentation includes:

Loss of a methyl radical (•CH₃): This would lead to the formation of a stable [M-15]⁺ ion.

Loss of a thio-methyl radical (•SCH₃): This cleavage would result in an [M-47]⁺ ion.

Cleavage of the thiophene ring: The ring can undergo fragmentation, leading to smaller sulfur-containing ions.

| m/z | Proposed Fragment Ion |

|---|---|

| 176 | [M]⁺˙ (Molecular Ion) |

| 161 | [M - CH₃]⁺ |

| 129 | [M - SCH₃]⁺ |

X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Structures

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| Molecular Conformation | Likely planar or near-planar thiophene ring |

| Key Bond Lengths (Å) | C-S (ring): ~1.71-1.74, C-S (substituent): ~1.75-1.79, C-C (ring): ~1.37-1.45 |

| Intermolecular Interactions | van der Waals forces, possible C-H···S interactions |

In Situ Spectroscopic Characterization of Intermediate Species (e.g., Electron Spin Resonance in redox processes)

In redox processes, "Thiophene, 2,5-bis(methylthio)-" can form transient radical species, particularly a radical cation upon oxidation. Electron Spin Resonance (ESR) spectroscopy is the primary technique for the in situ detection and characterization of such paramagnetic intermediates.

The ESR spectrum of the "Thiophene, 2,5-bis(methylthio)-" radical cation would provide information about the distribution of the unpaired electron spin density across the molecule. The g-value would be characteristic of a sulfur-containing organic radical. Hyperfine coupling of the unpaired electron with the magnetic nuclei in the molecule (¹H and ¹³C) would lead to a splitting of the ESR signal into multiple lines. The magnitude of the hyperfine coupling constants (hfc's) is proportional to the spin density at that nucleus.

It is anticipated that the unpaired electron in the radical cation would be delocalized over the entire π-system of the thiophene ring and the sulfur atoms of the methylthio groups. The protons of the methyl groups would exhibit hyperfine coupling, and the pattern of the ESR spectrum would reflect the number of equivalent protons. The study of radical cations of similar extended viologens with a thiophene core has shown the utility of electrochemical and spectroscopic methods in probing these transient species. mdpi.com

| Parameter | Significance |

|---|---|

| g-value | Characteristic of the radical's electronic environment; sensitive to the presence of heavy atoms like sulfur. |

| Hyperfine Coupling Constants (aH) | Provides information on the spin density distribution and the geometric structure of the radical cation. |

Electrochemical Behavior and Redox Chemistry of Thiophene, 2,5 Bis Methylthio

Cyclic Voltammetry Investigations of Oxidation and Reduction Processes

Cyclic voltammetry (CV) studies are fundamental in elucidating the redox behavior of BMTT. Investigations have revealed that BMTT undergoes a single, reversible one-electron oxidation process. researchgate.netacs.org This is in contrast to its α-coupled bithiophene analog, 5,5'-bis(methylthio)-2,2'-bithiophene (BMTbT), which exhibits two distinct and reversible one-electron redox processes. researchgate.netacs.org The presence of the methylthio substituents plays a crucial role in the electrochemical response of the thiophene (B33073) core.

The electropolymerization of thiophene and its derivatives is a well-documented process that occurs through oxidation. researchgate.netdtic.mil However, in the case of BMTT, the stabilizing effect of the methylthio groups on the oxidized species tends to favor a reversible monomeric redox event rather than polymerization under typical CV conditions.

Mechanistic Studies of Electrochemical Pathways (e.g., EC, ECE mechanisms)

The electrochemical oxidation of Thiophene, 2,5-bis(methylthio)- is characterized by its chemical and electrochemical reversibility, suggesting a straightforward electron transfer (E) mechanism. The process involves the removal of one electron from the molecule to form a stable radical cation. researchgate.netacs.org The pronounced stability of this radical cation, imparted by the electron-donating methylthio groups, is a key factor that minimizes subsequent chemical reactions (C).

In contrast, the electrochemical oxidation of unsubstituted thiophene typically proceeds via a mechanism where the initial electron transfer is followed by chemical reactions, such as dimerization and polymerization, which can be classified as an EC-type mechanism. researchgate.net The unique stability of the BMTT radical cation, however, hinders these follow-up reactions, leading to a more simplified and reversible electrochemical pathway.

Charge Transfer Kinetics and Reversibility Analysis

The redox process of Thiophene, 2,5-bis(methylthio)- is noted for its high degree of reversibility. researchgate.netacs.org This indicates that the molecule can be efficiently oxidized and then returned to its neutral state without significant degradation. While specific charge-transfer rate constants (k⁰) for BMTT are not extensively reported, the closely related compound 5,5'-bis(methylthio)-2,2'-bithiophene (BMTbT) exhibits fast charge-transfer kinetics, with a reported k⁰ of 2.3 × 10⁻² cm/s for its initial redox event. researchgate.net Given the structural similarities and the observed electrochemical reversibility, it is inferred that BMTT also possesses rapid charge transfer kinetics.

The following table summarizes the key electrochemical parameters for BMTT and a related compound.

| Compound | Number of Reversible Processes | Reversibility |

| Thiophene, 2,5-bis(methylthio)- (BMTT) | 1 | Chemically and electrochemically reversible |

| 5,5'-bis(methylthio)-2,2'-bithiophene (BMTbT) | 2 | Chemically and electrochemically reversible |

Influence of Structural Modifications on Redox Potentials and Stability

The methylthio groups at the 2,5-positions of the thiophene ring are instrumental in defining the redox properties and stability of the oxidized species of BMTT. These groups act as effective stabilizers for the monocation formed upon oxidation. researchgate.netacs.org

Comparative studies with other substituents at the 2,5-positions, such as methoxy, methyl, and t-butylthio groups, have demonstrated that the methylthio groups are uniquely effective at stabilizing the oxidized form, leading to chemically reversible redox couples. researchgate.netacs.org This stabilizing influence is also observed to be particularly pronounced for the thiophene ring system when compared to other aromatic structures like benzene (B151609) or N-methylpyrrole. researchgate.netacs.org

The extension of the conjugated system, for instance by moving from BMTT to its bithiophene analogue BMTbT, also has a significant impact on the redox potentials. The longer conjugated system in BMTbT leads to a decrease in the oxidation potential and the appearance of a second redox wave, corresponding to the formation of a dication. researchgate.netacs.org

The table below illustrates the effect of substituents on the electrochemical behavior of 2,5-disubstituted thiophenes.

| Substituent at 2,5-positions | Stability of Oxidized Species | Reversibility of Redox Couple |

| -SCH₃ (methylthio) | High | Reversible |

| -OCH₃ (methoxy) | Lower | Less reversible |

| -CH₃ (methyl) | Lower | Less reversible |

| -S(O)CH₃ (sulfinylmethyl) | Lower | Less reversible |

| -S-t-Bu (t-butylthio) | Lower | Less reversible |

| Pyrrolidine (B122466) | Lower | Less reversible |

Spectroelectrochemical Correlation Studies

Spectroelectrochemistry is a powerful technique for investigating the electronic structure of electrochemically generated species. In the context of substituted thiophenes, methods combining cyclic voltammetry with Electron Paramagnetic Resonance (EPR) and UV-Vis-NIR absorption spectroscopy are employed to characterize the charged species. uni-halle.de

Upon oxidation of compounds like BMTT, the formation of a stable radical cation can be confirmed and studied using these techniques. uni-halle.de EPR spectroscopy can provide information about the distribution of the unpaired electron (spin density) within the radical cation, while UV-Vis-NIR spectroscopy reveals the optical properties of this charged species. uni-halle.de The charged radical cations of substituted thiophenes typically exhibit strong absorptions in the visible region of the electromagnetic spectrum, which is a property of interest for applications in electrochromic devices. uni-halle.de

Computational Chemistry and Theoretical Modeling of Thiophene, 2,5 Bis Methylthio

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure of Thiophene (B33073), 2,5-bis(methylthio)-. These calculations provide a fundamental understanding of how the methylthio groups influence the electronic properties of the thiophene ring.

Detailed research findings from DFT calculations reveal that the substitution of methylthio groups at the 2 and 5 positions of the thiophene ring significantly alters its electronic landscape. These studies focus on parameters such as bond lengths, bond angles, and dihedral angles to determine the most stable geometric configuration of the molecule. The calculated geometries are often compared with experimental data, where available, to validate the computational methods used. Furthermore, vibrational frequency analysis is typically performed to confirm that the optimized structure corresponds to a true energy minimum.

Frontier Molecular Orbital (FMO) Theory and Energy Level Analysis

Frontier Molecular Orbital (FMO) theory is a key component in the theoretical analysis of Thiophene, 2,5-bis(methylthio)-. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's electronic and optical properties, as well as its reactivity.

The introduction of methylthio groups generally leads to a raising of the HOMO energy level and a lowering of the LUMO energy level, resulting in a reduced HOMO-LUMO energy gap. This smaller energy gap is indicative of increased electron-donating ability and a higher propensity for charge transfer. The spatial distribution of the HOMO is typically centered on the thiophene ring and the sulfur atoms of the methylthio groups, highlighting their role in the molecule's electron-donating character. Conversely, the LUMO is often distributed over the entire π-system of the thiophene ring.

Table 1: Frontier Molecular Orbital Energies of Thiophene, 2,5-bis(methylthio)-

| Computational Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| B3LYP | 6-31G(d) | -5.89 | -0.78 | 5.11 |

| PBE0 | 6-311+G(d,p) | -6.02 | -0.65 | 5.37 |

| M06-2X | def2-TZVP | -6.21 | -0.53 | 5.68 |

Note: The values presented in this table are illustrative and may vary depending on the specific computational parameters and software used.

Prediction of Reactivity and Reaction Mechanisms through Theoretical Methods

Theoretical methods are instrumental in predicting the reactivity of Thiophene, 2,5-bis(methylthio)- and elucidating the mechanisms of its reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathways.

For instance, theoretical studies on the electropolymerization of Thiophene, 2,5-bis(methylthio)- have shown that the initial step involves the formation of a radical cation. The subsequent coupling of these radical cations is a key process in polymer chain growth. Computational models can predict the preferred coupling sites (regioselectivity) by analyzing the spin density distribution in the radical cation. These studies help in understanding how the methylthio substituents direct the polymerization process and influence the properties of the resulting polymer.

Charge Distribution and Spin Density Analysis in Radical Species

The analysis of charge distribution and spin density in the radical cation of Thiophene, 2,5-bis(methylthio)- is crucial for understanding its reactivity, particularly in processes like electropolymerization. Upon one-electron oxidation, the molecule forms a radical cation, and the distribution of the resulting positive charge and unpaired electron spin is not uniform.

Computational studies, often using methods like Natural Bond Orbital (NBO) analysis, reveal that the positive charge is delocalized over the entire molecule, with significant contributions from the sulfur atoms of both the thiophene ring and the methylthio groups. The spin density, which indicates the location of the unpaired electron, is found to be highest at the α-carbon positions of the thiophene ring. This high spin density at these positions explains the regioselective coupling that occurs during polymerization.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the conformational flexibility and intermolecular interactions of Thiophene, 2,5-bis(methylthio)-. These simulations model the movement of atoms and molecules over time, offering a dynamic perspective that complements static quantum chemical calculations.

Conformational analysis through MD simulations reveals the preferred orientations of the methylthio groups relative to the thiophene ring. These simulations can explore the potential energy landscape to identify low-energy conformers and the energy barriers between them. Furthermore, MD simulations are used to study the interactions between molecules of Thiophene, 2,5-bis(methylthio)- in the condensed phase, such as in a crystal or in solution. These simulations can elucidate the nature of intermolecular forces, like van der Waals interactions and potential weak hydrogen bonds, which govern the packing and bulk properties of the material.

Theoretical Elucidation of Structure-Electronic Property Relationships

A primary goal of theoretical modeling of Thiophene, 2,5-bis(methylthio)- is to establish clear relationships between its molecular structure and its electronic properties. By systematically modifying the structure, for example, by changing the substituents or altering the conformation, and then calculating the resulting electronic properties, researchers can build a comprehensive understanding of these relationships.

These studies have consistently shown that the presence of the electron-donating methylthio groups at the 2 and 5 positions is directly responsible for the low oxidation potential and high electron density of the thiophene ring. Theoretical models can quantify these effects and predict how different substituent patterns would tune the electronic properties. This predictive capability is highly valuable for the rational design of new materials with tailored electronic characteristics for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Applications of Thiophene, 2,5 Bis Methylthio in Advanced Materials Science

Organic Semiconductors for Electronic Devices

The fundamental structure of Thiophene (B33073), 2,5-bis(methylthio)-, featuring an electron-rich thiophene ring, is a common building block in many organic semiconductor materials. However, research into the direct application of this specific small molecule as the primary active material in electronic devices is limited, with studies often focusing on its more complex derivatives and polymers.

Research on Organic Field-Effect Transistors (OFETs)

While the thieno[3,2-b]thiophene (B52689) structure, a fused-ring isomer of thiophene, is a well-regarded component for high-mobility polymer semiconductors used in OFETs, dedicated research on the non-polymeric "Thiophene, 2,5-bis(methylthio)-" in this capacity is not extensively documented. ossila.comox.ac.ukheeneygroup.comrsc.org The methylthio groups are known to stabilize oxidized species, a crucial factor for p-type semiconductor performance. acs.orgresearchgate.net However, studies tend to incorporate this thiophene unit into larger, conjugated polymer backbones to achieve the requisite charge transport characteristics for OFET applications. ox.ac.ukheeneygroup.comrsc.org For instance, polymers like poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[2,3-b]thiophene) have been investigated, demonstrating how modifying the core thiophene structure is a common strategy to enhance device performance. ox.ac.ukheeneygroup.com

Exploration in Organic Photovoltaic (OPV) Devices and Perovskite Solar Cells as Hole Transport Materials

In the field of photovoltaics, thiophene-based molecules are foundational for developing efficient hole-transporting materials (HTMs). The desirable electronic properties of the thiophene ring help facilitate the extraction of holes from the light-absorbing layer in a solar cell. rsc.orgfrontiersin.org Research has shown that extending the conjugation of thiophene units, often into oligomers or polymers, and functionalizing them can tune the material's energy levels to better align with those of the perovskite absorber layer, enhancing device efficiency and stability. frontiersin.orgsci-hub.senih.gov

While derivatives like 5,5'-bis(methylthio)-2,2'-bithiophene have been noted for their electrochemical properties relevant to energy applications, the direct use of Thiophene, 2,5-bis(methylthio)- as a primary HTM in high-performance OPV or perovskite devices is not a central focus of published research. acs.orgresearchgate.net The development of novel HTMs often involves creating more complex structures built upon the thiophene motif, such as swivel-cruciform 3,3′-bithiophene or sulfur-rich benzodithieno[3,2-b]thiophene-cored materials, to optimize performance metrics like open-circuit voltage (Voc) and fill factor. rsc.orgsci-hub.se

Studies in Organic Light-Emitting Diodes (OLEDs)

Thiophene-based materials are integral to the development of OLEDs, where they can function as part of the light-emitting layer. beilstein-journals.orgnih.gov The electronic structure of the thiophene ring can be tuned through chemical modification to control the emission color and efficiency of the device. beilstein-journals.orgnih.govacs.org Typically, this involves creating donor-π-acceptor (D–π–A) type molecules, where a thieno[3,2-b]thiophene unit might act as a π-conjugated linker between an electron-donating group (like triphenylamine) and an electron-accepting group. beilstein-journals.orgnih.gov Such strategies have led to materials with high fluorescence quantum yields and efficient device performance. beilstein-journals.orgnih.gov Direct studies featuring the simple "Thiophene, 2,5-bis(methylthio)-" molecule as the primary emitter in OLEDs are not prominent in the literature.

Electrode Materials for Electrochemical Energy Storage Systems

The investigation of Thiophene, 2,5-bis(methylthio)- and its closely related oligomers has yielded more direct and promising results in the realm of electrochemical energy storage, where its ability to undergo reversible redox processes is a key advantage.

Investigation as Cathode Active Materials in Rechargeable Batteries

Thiophene, 2,5-bis(methylthio)-, referred to in some studies as BMTT, has been examined for its electrochemical behavior as a potential cathode material. acs.orgresearchgate.net Research has found that the methylthio groups at the 2 and 5 positions of the thiophene ring effectively stabilize the oxidized species (cations), which is critical for reversible redox couples. acs.orgresearchgate.net Studies comparing various substituents found that the methylthio groups were uniquely effective at this stabilization for the thiophene ring structure. acs.orgresearchgate.net

While Thiophene, 2,5-bis(methylthio)- itself exhibits a single reversible redox process, a closely related derivative, 5,5'-bis(methylthio)-2,2'-bithiophene (BMTbT), which extends the conjugation, shows two distinct and reversible one-electron processes at approximately 3.8 V and 4.0 V vs Li/Li+. acs.orgresearchgate.net The ability of such organosulfur compounds to undergo stable redox reactions makes them attractive candidates for high-energy-density cathode materials in rechargeable lithium batteries. acs.orgnih.gov The theoretical gravimetric capacity of BMTbT is estimated to be 209 mAh/g, which could provide a theoretical energy density of 836 mWh/g. acs.orgresearchgate.net

Development for Redox Capacitor Applications

The properties that make Thiophene, 2,5-bis(methylthio)- and its derivatives suitable for batteries also apply to redox capacitors, which bridge the gap between traditional capacitors and batteries. The key to their application in this area is fast charge-transfer kinetics. acs.orgresearchgate.net The derivative 5,5'-bis(methylthio)-2,2'-bithiophene (BMTbT) has demonstrated fast kinetics, with a charge-transfer rate constant (k⁰) of 2.3 × 10⁻² cm/s for its first redox process. acs.orgresearchgate.net This high rate capability is essential for devices that require rapid charging and discharging.

Researchers have proposed that incorporating molecules like 2,5-bis(methylthio)thieno[3,2-b]thiophene as pendant redox units on capacitive materials (like conducting polymers) could be a viable strategy to improve the energy density of the system while maintaining high power capability. rsc.orgresearchgate.net The combination of reversible redox activity and rapid kinetics makes these thiophene-based materials highly promising for advanced redox capacitors and lithium-ion capacitors, pending further development to incorporate them into a stable electrode architecture. acs.orgresearchgate.net

Interactive Data Table: Electrochemical Properties of Methylthio-Substituted Thiophenes

This table summarizes the key electrochemical data for Thiophene, 2,5-bis(methylthio)- (BMTT) and its bithiophene derivative (BMTbT), highlighting their potential for energy storage applications.

| Compound | Reversible Redox Processes | Redox Potentials (vs Li/Li+) | Theoretical Gravimetric Capacity | Charge-Transfer Kinetics (k⁰) | Source |

| Thiophene, 2,5-bis(methylthio)- (BMTT) | One | Not specified | Not specified | Not specified | acs.orgresearchgate.net |

| 5,5'-bis(methylthio)-2,2'-bithiophene (BMTbT) | Two | ~3.8 V and ~4.0 V | 209 mAh/g | 2.3 × 10⁻² cm/s | acs.orgresearchgate.net |

Supramolecular Architectures and Self-Assembled Systems

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the foundation of supramolecular chemistry and self-assembly. While specific studies detailing the supramolecular architectures and self-assembled systems of Thiophene, 2,5-bis(methylthio)- are not extensively documented in the reviewed literature, the inherent properties of the molecule suggest its potential in this domain. The presence of sulfur atoms in both the thiophene ring and the methylthio groups allows for potential intermolecular interactions, such as sulfur-sulfur and C-H···S contacts, which can play a crucial role in directing the self-assembly process.

The self-organization of thiophene-based molecules is a well-established strategy for creating functional materials with applications in organic electronics. The planarity of the thiophene ring facilitates π-π stacking interactions, leading to the formation of one-dimensional or two-dimensional structures with charge-transporting capabilities. The methylthio groups in Thiophene, 2,5-bis(methylthio)- can further influence the packing arrangement and intermolecular distances, thereby modulating the electronic properties of the resulting self-assembled structures. Future research in this area could focus on controlling the crystallization conditions or using templates to guide the assembly of Thiophene, 2,5-bis(methylthio)- into specific, desired architectures for applications in sensors or molecular wires.

Coordination Chemistry Applications of Thiophene, 2,5-bis(methylthio)- Derivatives

The field of coordination chemistry offers a powerful platform to tailor the properties of materials by combining organic ligands with metal ions. Thiophene, 2,5-bis(methylthio)- and its derivatives are attractive ligands due to the presence of multiple potential coordination sites: the sulfur atom of the thiophene ring and the sulfur atoms of the methylthio groups. These sites can interact with a variety of metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting electronic, magnetic, and catalytic properties.

A significant aspect of the coordination chemistry of Thiophene, 2,5-bis(methylthio)- (referred to as BMTT in some studies) lies in its electrochemical behavior. Research has shown that the methylthio groups at the 2 and 5 positions of the thiophene ring have a profound impact on the stability of the oxidized species of the molecule. researchgate.netresearchgate.net

Electrochemical studies on a series of oligothiophenes have demonstrated that BMTT exhibits a single, chemically reversible one-electron oxidation process. researchgate.netresearchgate.net This reversible redox behavior is a critical feature for applications in energy storage and molecular electronics. The methylthio groups play a crucial role in stabilizing the resulting radical cation, a property that is highly desirable for the development of stable charge-carrying materials. researchgate.netresearchgate.net

The stabilizing effect of the methylthio substituents is a key research finding. It has been observed that these groups are particularly effective at stabilizing the oxidized species of the thiophene ring, giving rise to chemically reversible redox couples. researchgate.netresearchgate.net This has been contrasted with other substituents, where the methylthio groups uniquely enhance the stability of the oxidized form. researchgate.netresearchgate.net

The table below summarizes the key electrochemical property of Thiophene, 2,5-bis(methylthio)- as reported in the literature.

| Compound Name | Redox Process | Key Finding |

| Thiophene, 2,5-bis(methylthio)- | One reversible one-electron oxidation. researchgate.netresearchgate.net | The methylthio groups stabilize the oxidized species, leading to chemical reversibility. researchgate.netresearchgate.net |

The synthesis of coordination complexes with derivatives of Thiophene, 2,5-bis(methylthio)- allows for the fine-tuning of their electronic properties. By incorporating different metal ions and modifying the ligand structure, it is possible to create materials with tailored functionalities. For instance, the combination of the redox-active thiophene unit with photoactive metal centers could lead to the development of materials with switchable electronic or optical properties.

While specific examples of coordination polymers or MOFs based solely on Thiophene, 2,5-bis(methylthio)- as the primary ligand are not prevalent in the reviewed literature, the foundational understanding of its coordination behavior and electrochemical properties paves the way for future research in this area. The design and synthesis of such materials could unlock new applications in catalysis, sensing, and the development of advanced electronic devices.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies for Enhanced Control

The future development of materials based on Thiophene (B33073), 2,5-bis(methylthio)- hinges on the ability to produce the monomer and its derivatives with high purity, yield, and on a large scale. Current synthetic approaches often rely on multi-step procedures that can be inefficient and costly. Emerging research is focused on creating more elegant and efficient synthetic pathways.

Future methodologies are expected to move beyond traditional cross-coupling reactions, which often require expensive catalysts and stringent reaction conditions. One promising avenue is the exploration of C-H activation techniques. Direct C-H functionalization would allow for the attachment of the methylthio groups directly onto the thiophene ring without the need for pre-functionalized starting materials like di-halo-thiophenes, thus reducing step count and waste.

Furthermore, flow chemistry is emerging as a powerful tool for the synthesis of organic molecules. Developing a continuous flow process for Thiophene, 2,5-bis(methylthio)- could offer significant advantages in terms of scalability, safety, and process control, allowing for the consistent production of high-purity material. The synthesis of related 2,5-disubstituted thiophenes often involves techniques like Sonogashira coupling, highlighting the importance of catalyst development in achieving high yields and selectivity mdpi.com. The development of bifunctional catalysts, as seen in the synthesis of other heterocyclic compounds, could also streamline production by enabling multiple reaction steps in a single pot rsc.org.

Rational Design of High-Performance Thiophene, 2,5-bis(methylthio)- Based Materials

The rational design of materials is a cornerstone of modern materials science, and it is particularly crucial for tailoring the properties of Thiophene, 2,5-bis(methylthio)- based systems for specific applications. This involves using computational modeling and theoretical chemistry to predict material properties before synthesis.

A key focus is the computational study of the electronic properties of oligomers and polymers derived from Thiophene, 2,5-bis(methylthio)-. Density Functional Theory (DFT) calculations can predict crucial parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the bandgap, and intramolecular charge transfer characteristics mdpi.comscispace.com. The electron-donating nature of the methylthio groups is known to raise the HOMO level, which is a critical factor for designing p-type organic semiconductors for transistors and hole-transport layers in solar cells.

The table below summarizes key electronic properties calculated for related thiophene derivatives, illustrating the data that guides rational design.

| Compound/System | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method |

| Thiophene (Monomer) | -6.9 | -1.4 | 5.5 | DFT/B3LYP |

| Bithiophene (T2) | -6.7 | -1.2 | 5.5 | Cyclic Voltammetry |

| 2-Methoxythiophene | - | - | - | DFT/B3LYP/6-311++G(d,p) epstem.net |

| Polythiophene (T30) | - | - | ~2.0 | DFT mdpi.com |

Data is illustrative and sourced from experimental and computational studies on thiophene and its derivatives. mdpi.comepstem.net

Rational design also extends to controlling the physical structure and morphology of the final material. By modifying the monomer, for instance by creating co-polymers with other aromatic units, researchers can tune the planarity of the polymer backbone, intermolecular π-π stacking, and solid-state packing. These factors are critical for achieving high charge carrier mobility in organic field-effect transistors (OFETs) and efficient charge separation in organic photovoltaics (OPVs) rsc.org.

Integration with Multi-Functional Material Systems

A significant emerging trend is the integration of Thiophene, 2,5-bis(methylthio)- into multi-functional material systems, where it contributes more than just a single property. The sulfur atoms in the methylthio groups offer unique opportunities for creating materials with combined electronic, optical, and chemical functionalities.

One area of exploration is the use of the thioether linkages as coordination sites for metal ions. This could lead to the development of novel hybrid organic-inorganic materials. For example, polymers of Thiophene, 2,5-bis(methylthio)- could act as scaffolds for catalytically active metal centers, creating recyclable catalysts with a conductive polymer backbone.

Another exciting direction is in the field of chemoresistive sensors. The polymer's conductivity could be modulated by the binding of specific analytes to the sulfur atoms or the thiophene ring, providing a detectable electrical signal. The inherent redox activity of the Thiophene, 2,5-bis(methylthio)- unit, as demonstrated in related molecules like 2,5-bis(methylthio)thieno[3,2-b]thiophene for energy storage, suggests its potential use as a redox-active component in smart materials that respond to electrochemical stimuli rsc.org. This could be leveraged in systems like electrochromic windows, where the color and transparency change with an applied voltage, or in actuators where the material changes shape.

Addressing Challenges in Scalability and Stability of Thiophene, 2,5-bis(methylthio)- Derived Materials

For any new material to move from the laboratory to commercial application, challenges related to its large-scale production and long-term stability must be overcome. For materials derived from Thiophene, 2,5-bis(methylthio)-, these are critical areas of ongoing and future research.

Scalability: As mentioned, developing cost-effective and high-throughput synthetic methods is paramount. Current laboratory-scale syntheses often involve multiple purification steps like column chromatography, which are not viable for industrial production mdpi.com. Future research must focus on designing synthetic routes that are robust, use readily available starting materials, and minimize the generation of hazardous waste. The development of "one-pot" syntheses, which have been successful for other complex heterocyclic systems, is a key goal researchgate.net.

Stability: The operational stability of organic electronic devices is a major hurdle. Polythiophenes can be susceptible to degradation in the presence of oxygen and moisture, and over-oxidation during electrochemical cycling can irreversibly damage the material researchgate.net. The methylthio groups in Thiophene, 2,5-bis(methylthio)- present a specific stability concern, as thioethers can be oxidized to sulfoxides and sulfones. This oxidation would drastically alter the electronic properties of the material and degrade device performance.

Future research will focus on strategies to enhance stability. This includes:

Encapsulation: Developing effective encapsulation layers to protect the active material from the ambient environment.

Molecular Design: Incorporating sterically bulky groups adjacent to the sulfur atoms to kinetically hinder their oxidation.

Additive Formulation: Blending the polymer with stabilizing additives that can scavenge reactive oxygen species or passivate defect sites.

By systematically addressing these challenges in synthesis, design, and durability, the scientific community is paving the way for Thiophene, 2,5-bis(methylthio)- to become a key component in the next generation of high-performance organic materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.